molecular formula C9H6FN B1268607 4-Fluoroisoquinoline CAS No. 394-67-2

4-Fluoroisoquinoline

Cat. No. B1268607
CAS RN: 394-67-2
M. Wt: 147.15 g/mol
InChI Key: VFFQGPWQVYUFLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Fluoroisoquinoline and its derivatives involves several efficient methodologies. Notably, a one-pot synthesis approach has been developed for 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines using a silver-catalyzed intramolecular aminofluorination of alkyne, highlighting an efficient pathway to synthesize various fluorinated isoquinolines (Liu et al., 2013). Additionally, the synthesis of 8-fluoro-3,4-dihydroisoquinoline through a directed ortho-lithiation reaction offers a versatile intermediate for further chemical transformations (Hargitai et al., 2018).

Molecular Structure Analysis

The structure of 4-Fluoroisoquinoline includes a fluorine atom bonded to the isoquinoline framework, influencing its chemical reactivity and physical properties. The presence of fluorine can affect the molecule's electronic distribution and steric interactions, leading to unique reactivity patterns.

Chemical Reactions and Properties

4-Fluoroisoquinoline participates in a variety of chemical reactions, including C-H activation/annulation with fluoroalkylated alkynes catalyzed by Co(acac)2·2H2O, yielding 3- and 4-fluoroalkylated isoquinolinones with high regioselectivity (Kumon et al., 2021). The palladium-catalyzed annulation of fluoroalkylated alkynes also offers an efficient route to 4-fluoroalkylated isoquinolines (Konno et al., 2005).

Scientific Research Applications

Synthesis and Structural Studies

  • Derivatives of 4-Fluoroisoquinoline : Research on derivatives of 4-fluoroisoquinoline has provided insights into their molecular structures and bonding characteristics. For example, studies have investigated the steric repulsion effects in these derivatives and their influence on molecular conformation, as seen in the compounds like 4-fluoroisoquinoline-5-sulfonyl chloride and other related substances (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Pharmaceutical Research

  • Antibacterial Activity : Fluoroquinolones, a class of antibiotics, are structurally related to 4-quinolone-3-carboxylates. The modification of this structure, including the addition of a fluorine atom, can significantly affect the antibiotic's activity against various bacteria. This includes compounds like norfloxacin and ciprofloxacin, which have shown promise in treating bacterial infections (Wolfson & Hooper, 1985).

Chemical Synthesis Techniques

  • Ag(I)-Catalyzed Synthesis : The use of silver catalysis in the intramolecular oxidative aminofluorination of alkynes has been developed for synthesizing various 4-fluoroisoquinolines. This represents a significant advancement in the efficient production of these compounds (Xu & Liu, 2012).

Applications in Organic Chemistry

  • Rhodium-Catalyzed Coupling for Heterocycle Synthesis : Rhodium-catalyzed C-H activation and coupling with difluorovinyl tosylate have been used to synthesize various fluorinated heterocycles, including 4-fluoroisoquinolin-1(2H)-ones. These methodologies are vital for producing diverse fluorinated compounds, crucial in pharmaceutical and agrochemical industries (Wu et al., 2017).

Safety And Hazards

4-Fluoroisoquinoline is classified under the GHS07 hazard class . It is associated with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Fluorinated isoquinolines, including 4-Fluoroisoquinoline, have attracted widespread attention due to their unique characteristics such as biological activities and light-emitting properties . They are important components of pharmaceuticals and materials . Thus, future research may focus on developing more efficient synthetic methods and exploring new applications for these compounds .

properties

IUPAC Name

4-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFQGPWQVYUFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348836
Record name 4-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoroisoquinoline

CAS RN

394-67-2
Record name 4-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoroisoquinoline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of n-butyllithium in n-hexane (1.58 M, 60.1 ml, Kanto Chemicals) was added with tetrahydrofuran (345 ml), and the mixture was sufficiently cooled on a dry ice-acetone bath. The mixture was added dropwise with a solution of 4-bromoisoquinoline (9.0 g, Tokyo Kasei Kogyo) in tetrahydrofuran (65 ml) over 1 hour so that the temperature of the reaction mixture should not exceed −65° C. The mixture was stirred at the same temperature for 30 minutes, and then added dropwise with a solution of N-fluorobenzenesulfonimide (30 g, Tokyo Kasei Kogyo) in tetrahydrofuran (100 ml) over 1 hour so that the temperature of the reaction mixture should not exceed −65° C. Subsequently, the mixture was stirred at the same temperature for 1 hour, then the cooling bath was removed, and the mixture was gradually warmed to room temperature. The reaction mixture was added with saturated aqueous sodium hydrogencarbonate (300 ml) and ethyl acetate (300 ml), and stirred at room temperature for 12 hours. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate 3 times (200 ml for each time). The combined organic layer was washed with saturated brine (500 ml), and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, the residue was added with chloroform (250 ml), and the insoluble matters were removed by filtration. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (n-hexane:ethyl acetate=5:1) to obtain the title compound (3.6 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60.1 mL
Type
solvent
Reaction Step One
Quantity
345 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of using the dihydrate form of (S)-(-)-1-(4-fluoroisoquinoline-5-yl)sulfonyl-2-methyl-1,4-homopiperazine hydrochloride compared to its anhydrous counterpart?

A1: The dihydrate form of (S)-(-)-1-(4-fluoroisoquinoline-5-yl)sulfonyl-2-methyl-1,4-homopiperazine hydrochloride exhibits lower hygroscopicity [] compared to its anhydrous form. This means it absorbs moisture from the air at a slower rate. Additionally, the dihydrate form demonstrates superior chemical stability [], making it potentially more suitable for pharmaceutical applications.

Q2: Can you describe an efficient synthetic route for 4-fluoroisoquinoline derivatives?

A2: Several methods exist for synthesizing 4-fluoroisoquinoline derivatives. One efficient approach involves a silver-catalyzed intramolecular oxidative aminofluorination of alkynes using N-fluorobenzenesulfonimide (NFSI) as a fluorinating reagent [, ]. This method allows for the preparation of various 4-fluoroisoquinolines and 4-fluoropyrrolo[α]isoquinolines.

Q3: How does the presence of a fluorine atom at the 4-position influence the structure of isoquinoline-5-sulfonyl chloride derivatives?

A3: In 4-fluoroisoquinoline-5-sulfonyl chloride, the fluorine atom at the 4-position induces a specific conformational preference. To minimize steric repulsion with the neighboring chlorosulfonyl group, one of the sulfonyl oxygen atoms orients itself approximately in the plane of the isoquinoline ring system [].

Q4: Are there any one-pot synthesis methods available for 4-fluoroisoquinoline derivatives?

A4: Yes, a one-pot synthesis method utilizing a silver(I) catalyst has been reported for 4-fluoroisoquinoline derivatives []. This method involves the iminofluorination of alkynes with Selectfluor as the fluorinating reagent, proceeding efficiently at room temperature in an open atmosphere.

Q5: What are the potential implications of intramolecular hydrogen bonding in 4-fluoroisoquinoline derivatives?

A5: In (S)-(-)-4-fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide, intramolecular hydrogen bonding interactions involving the fluorine atom have been observed []. These interactions influence the molecular conformation and can impact physicochemical properties, potentially influencing the compound's behavior in biological systems.

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